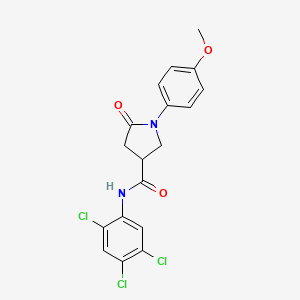
1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 2,4,5-trichloroaniline, and pyrrolidine derivatives. Common synthetic routes may involve:
Condensation reactions: Combining 4-methoxybenzaldehyde with pyrrolidine derivatives under acidic or basic conditions.
Amidation reactions: Reacting the intermediate product with 2,4,5-trichloroaniline to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in the trichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the trichlorophenyl group.
1-(4-methoxyphenyl)-5-oxo-N-(2,4-dichlorophenyl)pyrrolidine-3-carboxamide: Has fewer chlorine atoms.
Uniqueness
1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide is unique due to the presence of the trichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H15Cl3N2O3 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15Cl3N2O3/c1-26-12-4-2-11(3-5-12)23-9-10(6-17(23)24)18(25)22-16-8-14(20)13(19)7-15(16)21/h2-5,7-8,10H,6,9H2,1H3,(H,22,25) |
InChI Key |
CCXNJEPBQAOKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















